molecular formula C5H8N2O2 B14646028 3-(Hydroxyimino)piperidin-2-one CAS No. 53001-87-9

3-(Hydroxyimino)piperidin-2-one

Cat. No.: B14646028
CAS No.: 53001-87-9
M. Wt: 128.13 g/mol
InChI Key: GUIFPSKFOIESRR-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)piperidin-2-one is a heterocyclic compound featuring a piperidine ring with a hydroxyimino group at the third position and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyimino)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with hydroxylamine under controlled conditions to introduce the hydroxyimino group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyimino)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the ketone group can yield corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, alcohols, and substituted piperidines .

Scientific Research Applications

3-(Hydroxyimino)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxyimino)piperidin-2-one is unique due to the presence of both a hydroxyimino group and a ketone group, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

CAS No.

53001-87-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-hydroxyiminopiperidin-2-one

InChI

InChI=1S/C5H8N2O2/c8-5-4(7-9)2-1-3-6-5/h9H,1-3H2,(H,6,8)

InChI Key

GUIFPSKFOIESRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C(=O)NC1

Origin of Product

United States

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